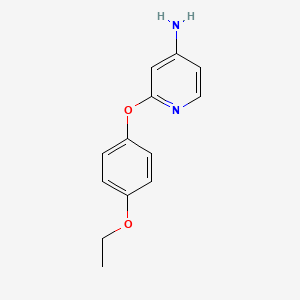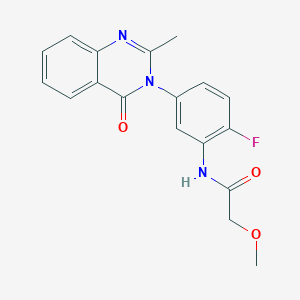![molecular formula C20H16N2O3S B2556691 N-(6-isopropilbenzo[d]tiazol-2-il)-4-oxo-4H-cromeno-2-carboxamida CAS No. 892840-96-9](/img/structure/B2556691.png)
N-(6-isopropilbenzo[d]tiazol-2-il)-4-oxo-4H-cromeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring and a chromene ring . Benzothiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. They have reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Aplicaciones Científicas De Investigación
- Las investigaciones indican que este compuesto posee propiedades anticancerígenas potenciales. Puede inhibir el crecimiento y la proliferación de las células cancerosas al interferir con vías celulares específicas .
- El compuesto ha mostrado actividad antiinflamatoria en estudios preclínicos. Podría ser útil para controlar afecciones inflamatorias, como la artritis o las enfermedades autoinmunes .
- Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo. Este compuesto exhibe efectos antioxidantes, que podrían contribuir a la salud general y la prevención de enfermedades .
- Algunos estudios sugieren que este compuesto puede tener propiedades neuroprotectoras. Podría ayudar a proteger las neuronas del daño causado por el estrés oxidativo o las enfermedades neurodegenerativas .
- Las investigaciones preliminares indican que el compuesto posee actividad antimicrobiana contra ciertas bacterias y hongos. Podría ser útil en el desarrollo de nuevos agentes antimicrobianos .
- Los efectos del compuesto en la salud cardiovascular están siendo investigados. Puede influir en la función de los vasos sanguíneos, la presión arterial o el metabolismo de los lípidos .
Actividad Anticancerígena
Efectos Antiinflamatorios
Propiedades Antioxidantes
Potencial Neuroprotector
Actividad Antimicrobiana
Salud Cardiovascular
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been associated with anti-inflammatory effects, which are often mediated through the inhibition of the biosynthesis of prostaglandins .
Biochemical Pathways
It’s known that the anti-inflammatory activity of similar compounds is often mediated through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may have anti-inflammatory properties. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival . Furthermore, N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as COX, thereby inhibiting their activity . Additionally, it can interact with DNA and RNA, leading to changes in gene expression . The binding of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide to specific receptors on the cell surface can also trigger a cascade of intracellular signaling events, ultimately influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the specific experimental conditions. It is crucial to carefully control the dosage to maximize the therapeutic benefits while minimizing the risk of toxicity .
Metabolic Pathways
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 . The metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The localization is often mediated by targeting signals and post-translational modifications . The subcellular distribution of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-oxo-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-11(2)12-7-8-14-18(9-12)26-20(21-14)22-19(24)17-10-15(23)13-5-3-4-6-16(13)25-17/h3-11H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXCDKALCOTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)


![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)
![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)

